Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
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Overview
Description
8-Ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H18O4. It is known for its unique spirocyclic structure, which includes both five-membered and six-membered rings. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and proceeds through the formation of a spirocyclic intermediate . The reaction conditions usually include refluxing the reactants in an inert atmosphere to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation and recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
8-Ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: As a potential bioactive compound in the study of enzyme inhibitors and receptor modulators.
Medicine: In the development of new therapeutic agents, particularly in the field of analgesics and anti-inflammatory drugs.
Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 8-Ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been studied as a potential inhibitor of metalloproteinases and as a modulator of TRPM8 receptors .
Comparison with Similar Compounds
Similar Compounds
- Diethyl cyclohexanone-2,4-dicarboxylic ester
- Triethyl pentane-1,3,5-tricarboxylate
- Cyclohexanecarboxylic acid ethyl ester
- 4-Oxocyclohexanecarboxylic acid
Uniqueness
8-Ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with molecular targets in a specific manner, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H22O5 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H22O5/c1-3-15-11(14)12(16-4-2)5-7-13(8-6-12)17-9-10-18-13/h3-10H2,1-2H3 |
InChI Key |
MVLFRMOMZCYYJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)OCC |
Origin of Product |
United States |
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